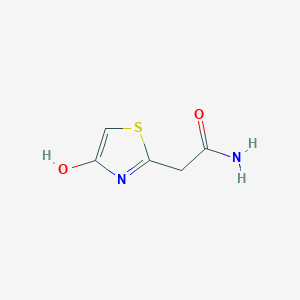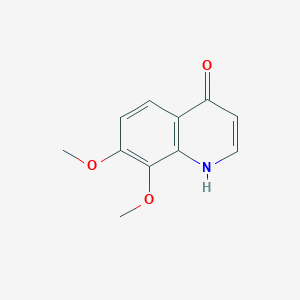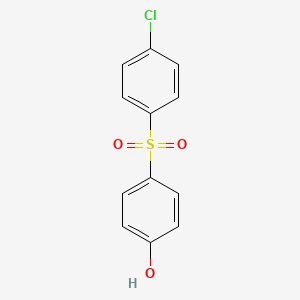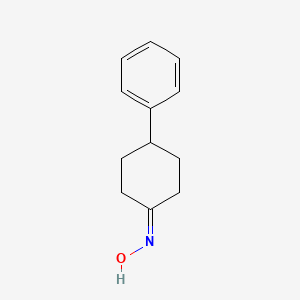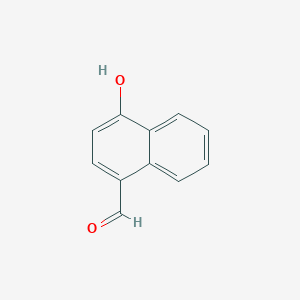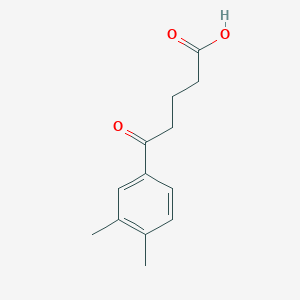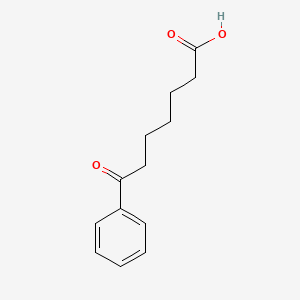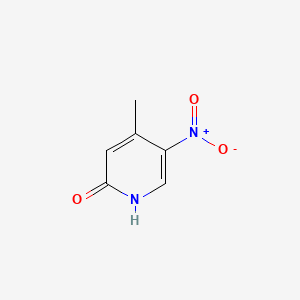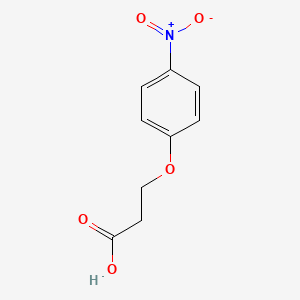
3-(4-硝基苯氧基)丙酸
描述
3-(4-Nitrophenoxy)propionic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . It is used in various applications, including as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(4-Nitrophenoxy)propionic acid consists of a propionic acid molecule attached to a 4-nitrophenol molecule via an ether linkage . The average mass of the molecule is 211.171 Da .Physical And Chemical Properties Analysis
3-(4-Nitrophenoxy)propionic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 382.7±17.0 °C at 760 mmHg . The compound is slightly soluble in water .科学研究应用
合成和化学应用
硝基苯砷酸的合成: 胡华南 (2010) 探索了从 2-硝基苯酚制备 3-硝基-4-羟基苯砷酸(一种有价值的饲料添加剂)的新合成技术。该研究重点优化温度和反应时间等因素以提高产率 (胡华南,2010).
甲氧基苯酚衍生物的制备: R. Maleski (1993) 开发了从 3-甲氧基苯酚合成 2-硝基-5-甲氧基苯酚和 6-甲氧基-2(3H)-苯并噁唑酮的改进程序,包括在丙酸中选择性亚硝化和用硝酸进行清洁氧化 (Maleski,1993).
环境和生物研究
硝基苯酚的毒性和降解性: V. Uberoi 和 S. Bhattacharya (1997) 研究了硝基苯酚在厌氧系统中的毒性作用和降解性,这在环境污染和处理过程中具有重要意义 (Uberoi & Bhattacharya,1997).
诱变性和遗传毒性评估: A. Thiel 等人 (2019) 评估了 3-NOP(3-硝基-丙醇)及其主要血浆代谢物 NOPA(3-硝基-丙酸)的诱变和遗传毒性潜力,发现这些方面没有显着问题 (Thiel 等人,2019).
材料科学中的应用
聚合物合成: H. Kricheldorf 和 Thomas Stukenbrock (1997) 探索了 β-(4-羟基苯基)丙酸的端基、星形和超支化聚酯的合成,展示了这些材料由于其独特的性能而在各种应用中的潜力 (Kricheldorf & Stukenbrock,1997).
内生真菌中的抗菌剂: 郭倩金 (2015) 从内生真菌中分离鉴定出 3-硝基丙酸作为抗菌剂,证明了其对各种致病菌的有效性 (Jin,2015).
腐蚀抑制: N. Nam 等人 (2016) 研究了 3-(4-硝基苯基)-2-丙烯酸钇作为铜合金的有效缓蚀剂,揭示了其在工业应用中保护金属表面的潜力 (Nam 等人,2016).
聚合物生物纳米复合材料中的扩链剂: Grazia Totaro 等人 (2017) 研究了 3-(4-羟基苯基)丙酸作为聚合物生物纳米复合材料中扩链剂的用途,强调了其在增强材料的机械和热性能方面的作用 (Totaro 等人,2017).
安全和危害
属性
IUPAC Name |
3-(4-nitrophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQDYEMTBDVXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909692 | |
| Record name | 3-(4-Nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenoxy)propionic acid | |
CAS RN |
10572-16-4 | |
| Record name | 10572-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Nitrophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
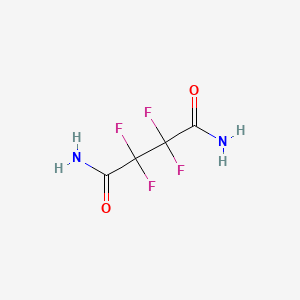
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
